molecular formula C16H17N B3004324 (E)-N-benzyl-3-phenylprop-2-en-1-amine CAS No. 40032-55-1

(E)-N-benzyl-3-phenylprop-2-en-1-amine

Cat. No.: B3004324
CAS No.: 40032-55-1
M. Wt: 223.319
InChI Key: RVJFXBCWUZCHPO-KPKJPENVSA-N
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Description

(E)-N-benzyl-3-phenylprop-2-en-1-amine is an organic compound characterized by the presence of a benzyl group attached to a 3-phenylprop-2-en-1-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-benzyl-3-phenylprop-2-en-1-amine typically involves the reaction of benzylamine with cinnamaldehyde under basic conditions. The reaction proceeds via a nucleophilic addition of the amine to the aldehyde, followed by dehydration to form the desired product. Common bases used in this reaction include sodium hydroxide or potassium carbonate.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-benzyl-3-phenylprop-2-en-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the compound into saturated amines.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Amides or nitriles.

    Reduction: Saturated amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

(E)-N-benzyl-3-phenylprop-2-en-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-N-benzyl-3-phenylprop-2-en-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-3-phenylprop-2-en-1-amine: Lacks the (E)-configuration, which may affect its reactivity and biological activity.

    N-benzyl-3-phenylprop-2-en-1-ol: Contains a hydroxyl group instead of an amine, leading to different chemical properties.

    N-benzyl-3-phenylprop-2-en-1-nitrile:

Uniqueness

(E)-N-benzyl-3-phenylprop-2-en-1-amine is unique due to its specific (E)-configuration, which can influence its chemical reactivity and biological activity. This configuration may provide advantages in certain applications, such as increased selectivity or potency in biological systems.

Properties

IUPAC Name

(E)-N-benzyl-3-phenylprop-2-en-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N/c1-3-8-15(9-4-1)12-7-13-17-14-16-10-5-2-6-11-16/h1-12,17H,13-14H2/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVJFXBCWUZCHPO-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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